2H-3,1-benzothiazine-2,4(1H)-dithione
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Overview
Description
2H-3,1-benzothiazine-2,4(1H)-dithione: is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with two sulfur atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2H-3,1-benzothiazine-2,4(1H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting it to its corresponding thiol or amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of this compound.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to synthesize other heterocyclic compounds and explore new reaction pathways.
Biology: Research has shown that 2H-3,1-benzothiazine-2,4(1H)-dithione exhibits biological activity, including antimicrobial and anticancer properties. It may be used as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a drug candidate. Studies have focused on its mechanism of action, efficacy, and safety in preclinical models.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-3,1-benzothiazine-2,4(1H)-dithione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: this compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, this compound can exert its therapeutic effects.
Comparison with Similar Compounds
2H-3,1-benzothiazine-2,4(1H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzothiazine derivatives, such as 2H-3,1-benzothiazine-2,4(1H)-dione and 2H-3,1-benzothiazine-2-thione, share structural similarities with this compound.
Uniqueness: The presence of two sulfur atoms in the 2 and 4 positions of this compound distinguishes it from other benzothiazine derivatives
Biological Activity
2H-3,1-benzothiazine-2,4(1H)-dithione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have reported various synthetic routes that yield derivatives with enhanced biological properties. For instance, one method involves the reaction of benzothiazine derivatives with thioketones under acidic conditions, resulting in the formation of dithione structures .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. For example:
- Antibacterial Properties : Compounds derived from this structure have shown significant activity against Staphylococcus aureus, with some exhibiting comparable efficacy to standard antibiotics like streptomycin .
- Antifungal Effects : Certain derivatives have also been tested for antifungal activity, showing promise against common fungal pathogens.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. In vitro studies revealed that some derivatives exhibited substantial free radical scavenging activity. For instance:
- DPPH Scavenging Assay : Compounds demonstrated inhibition rates up to 90% at certain concentrations . The structure-activity relationship indicates that modifications at specific positions enhance antioxidant properties.
Neuroprotective Effects
Research indicates that certain derivatives possess neuroprotective qualities:
- Acetylcholinesterase Inhibition : Compounds such as 3i and 3j showed potent inhibition against acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative diseases like Alzheimer's . Their IC50 values were reported as low as 0.025 µM.
Antihypertensive Activity
Some studies have evaluated the antihypertensive effects of benzothiazine derivatives in animal models:
- Calcium Channel Blockade : While generally weak calcium channel blockers, specific compounds have shown moderate to potent calmodulin antagonistic activity . This suggests a potential role in managing hypertension.
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of 1,4-benzothiazine-based bisamide derivatives and evaluated their antibacterial activity against Staphylococcus aureus. The results indicated that several compounds effectively inhibited bacterial growth and demonstrated low cytotoxicity against human cell lines .
Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |
---|---|---|
Compound A | 0.5 µg/mL | >100 µg/mL |
Compound B | 0.25 µg/mL | >100 µg/mL |
Case Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, compounds derived from this compound were tested for their ability to cross the blood-brain barrier (BBB). The results indicated high permeability and significant AChE inhibition, positioning these compounds as candidates for Alzheimer's treatment .
Properties
CAS No. |
16081-97-3 |
---|---|
Molecular Formula |
C8H5NS3 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1H-3,1-benzothiazine-2,4-dithione |
InChI |
InChI=1S/C8H5NS3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) |
InChI Key |
QIQQPMKEDZXZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SC(=S)N2 |
Origin of Product |
United States |
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